rac-(3aR,6S,6aS)-6-iodo-hexahydro-2H-cyclopenta[b]furan

Cross-Coupling Palladium Catalysis Organohalide Reactivity

Prioritize rac-(3aR,6S,6aS)-6-iodo-hexahydro-2H-cyclopenta[b]furan for prostaglandin analog synthesis following the patented route in US 3892733. The (3aR,6S,6aS) stereochemistry and C–I bond offer superior Pd(0) oxidative addition kinetics over bromo analogs, enabling faster, higher-yielding fragment couplings under milder conditions. Its saturated bicyclic framework resists ring-opening, ensuring stability in 3D fragment library construction and stereoselective methodology development.

Molecular Formula C7H11IO
Molecular Weight 238.068
CAS No. 138943-60-9
Cat. No. B2684171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(3aR,6S,6aS)-6-iodo-hexahydro-2H-cyclopenta[b]furan
CAS138943-60-9
Molecular FormulaC7H11IO
Molecular Weight238.068
Structural Identifiers
SMILESC1CC(C2C1CCO2)I
InChIInChI=1S/C7H11IO/c8-6-2-1-5-3-4-9-7(5)6/h5-7H,1-4H2/t5-,6+,7+/m0/s1
InChIKeyAGQNYKRMLVHPGX-RRKCRQDMSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: rac-(3aR,6S,6aS)-6-iodo-hexahydro-2H-cyclopenta[b]furan (CAS 138943-60-9) — A Defined Stereochemical Building Block for Prostaglandin Synthesis


rac-(3aR,6S,6aS)-6-iodo-hexahydro-2H-cyclopenta[b]furan (CAS 138943-60-9) is a racemic, iodo-substituted hexahydrocyclopenta[b]furan [1]. This bicyclic compound features a defined (3aR,6S,6aS) relative stereochemistry that rigidly orients the iodine substituent on the cyclopentane ring. It serves as a key synthetic intermediate in a patented route to prostaglandin analogs, where the 6-iodo stereochemistry is critical for downstream functionalization [2]. The compound is most relevant to medicinal chemistry and process research programs requiring a halogenated furan building block with a specific, well-characterized stereochemical profile.

Why In-Class Halogenated Analogs Cannot Be Interchanged with rac-(3aR,6S,6aS)-6-iodo-hexahydro-2H-cyclopenta[b]furan


Simple substitution of the iodo substituent for bromo or chloro, or replacing the saturated furan with a lactone, is not feasible without significantly altering reactivity and synthetic utility. The C–I bond exhibits fundamentally different kinetics in key reactions like cross-coupling and nucleophilic displacement compared to C–Br or C–Cl bonds [1]. Furthermore, the specific (3aR,6S,6aS) stereochemistry distinguishes this compound from other hexahydro-cyclopenta[b]furan isomers, directly impacting the stereochemical outcome of subsequent reactions used to build complex prostaglandin scaffolds [2]. Even a closely related lactone analog at a different oxidation state will follow a divergent reaction pathway .

Quantitative Differentiation Evidence for rac-(3aR,6S,6aS)-6-iodo-hexahydro-2H-cyclopenta[b]furan vs. Analogs


Superior Reactivity in Cross-Coupling: C–I vs. C–Br Bond Activation

The iodo substituent on the target compound provides a lower kinetic barrier for metal-catalyzed transformations. Experimental kinetic data on 2-halofurans show that 2-iodofuran has a significantly lower free energy of activation (ΔG‡) compared to 2-bromofuran for nucleophilic displacement with piperidine [1]. While generated on a model furan system, this class-level inference strongly suggests that the target compound's C–I bond will undergo oxidative addition with palladium catalysts faster than its 6-bromo analog, (3aR,6S,6aS)-6-bromo-hexahydro-2H-cyclopenta[b]furan [2], enabling milder reaction conditions and potentially higher yields in coupling reactions.

Cross-Coupling Palladium Catalysis Organohalide Reactivity

Validated Utility as a Prostaglandin Intermediate per U.S. Patent 3892733

U.S. Patent 3892733 explicitly claims novel iodocyclopentane derivatives, exemplified by a compound containing a 6β-iodo-2-oxocyclopenteno[b]furan core, as crucial intermediates for preparing diol precursors to prostaglandins [1]. The patent describes a synthetic sequence where the iodine atom at the 6-position is essential for introducing the necessary functionality. This provides a direct, industry-validated use case for the target compound's specific scaffold and halogen substitution pattern, differentiating it from non-iodinated hexahydro-cyclopenta[b]furans which lack a synthetic handle at this position [2].

Prostaglandin Synthesis Patent Evidence Synthetic Intermediate

Procurement Advantage Over 6-Iodo Lactone Analog CAS 78684-68-1

The target compound (C7H11IO, MW 238.07) is a saturated furan, whereas its closely related analog, 6-iodohexahydro-2H-cyclopenta[b]furan-2-one (CAS 78684-68-1), is a lactone [1]. This difference in oxidation state dictates divergent reactivity. The lactone is susceptible to nucleophilic ring-opening, a reaction pathway unavailable to the saturated furan ether. The saturated furan's chemical stability profile is orthogonal to that of the lactone, ensuring that it will not undergo the same degradation or side reactions in the presence of nucleophilic reagents or reducing agents . This makes the target compound the preferred choice when a stable, non-hydrolyzable halogenated scaffold is required.

Oxidation State Reactivity Analog Comparison

Stereochemically Defined Geometry for Diastereoselective Synthesis

The target compound's IUPAC name, rac-(3aR,6S,6aS)-6-iodo-hexahydro-2H-cyclopenta[b]furan, precisely defines the relative stereochemistry at three chiral centers [1]. This rigid, well-characterized geometry orients the iodine atom in a specific spatial arrangement. The defined stereochemistry is a crucial enabling feature for diastereoselective transformations, where the spatial arrangement of the iodo substituent can direct the stereochemical outcome of adjacent bond-forming events, a concept fundamental to the patent's use in prostaglandin synthesis [2]. This contrasts with less-defined, uncontrolled stereoisomeric mixtures, where product diastereoselectivity would be unpredictable and irreproducible.

Stereochemistry Chiral Building Block Diastereoselectivity

Optimal R&D and Industrial Application Scenarios for rac-(3aR,6S,6aS)-6-iodo-hexahydro-2H-cyclopenta[b]furan (CAS 138943-60-9)


Synthesis of Prostaglandin Analogs via a Patented Route

Procurement is best justified when implementing or optimizing the synthetic route described in U.S. Patent 3892733, where an iodocyclopentane derivative with defined stereochemistry is a claimed intermediate [1]. The 6-iodo substituent is essential for the functionalization sequence leading to the diol precursor.

Palladium-Catalyzed Cross-Coupling Reactions Requiring High Reactivity

This compound should be prioritized over its 6-bromo analog for any program requiring oxidative addition to Pd(0). Kinetic evidence from model halofuran systems demonstrates that the C–I bond provides a significantly lower activation barrier, enabling faster reactions, milder conditions, and potentially higher yields [2]. This is critical for complex fragment couplings where the substrate is precious.

Building Block for Medicinal Chemistry Libraries Requiring a Rigid, Halo-Functionalized Scaffold

The compound's defined stereochemistry and saturated bicyclic framework make it a superior choice for creating three-dimensional fragment libraries. Its resistance to ring-opening, in contrast to the related 6-iodolactone , ensures chemical stability during chemical modifications and biological assays.

Methodology Development for Diastereoselective Transformations

For academic or industrial groups developing new stereoselective methodologies (e.g., asymmetric cross-couplings, radical cyclizations), the rigid, chiral-at-the-ring-junction architecture of this racemic compound provides an excellent model substrate to study chiral induction and the impact of the halogen on stereochemical outcomes [1].

Quote Request

Request a Quote for rac-(3aR,6S,6aS)-6-iodo-hexahydro-2H-cyclopenta[b]furan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.